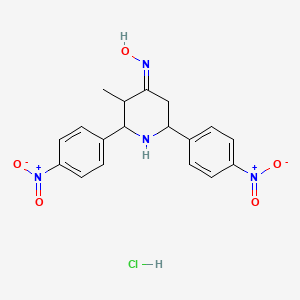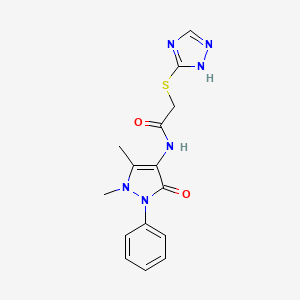![molecular formula C21H27N5O2 B5545116 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of a broader class of chemicals that have been explored for their potential biological activities and chemical properties. The research on such compounds includes synthesizing novel derivatives, analyzing their structures, understanding their chemical reactions, and studying their physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. These processes might include condensation, cyclization, and functional group transformations to achieve the desired molecular architecture (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
Molecular structure analysis typically utilizes techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the configuration, conformation, and overall 3D arrangement of atoms within the molecule. This analysis is crucial for understanding the chemical behavior and potential interaction mechanisms of the compound (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound may include nucleophilic substitutions, electrophilic additions, and cycloadditions, reflecting its reactivity towards various chemical agents. The presence of functional groups like methoxy, piperazinyl, and piperidinyl contributes to its diverse reactivity profile (Blokhin, Tyurekhodzhaeva, Bazhenov, Bobrovskii, & Bundel', 1990).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are influenced by the molecular structure and intermolecular interactions. These properties are essential for determining the compound's phase behavior, stability, and suitability for various applications (Ceylan, Hacıyusufoğlu, Yalçınc, Sönmez, & Aygün, 2016).
Chemical Properties Analysis
The chemical properties include acidity/basicity, reactivity towards different chemical reagents, stability under various conditions, and potential for chemical transformations. These properties are crucial for predicting the behavior of the compound in chemical reactions and its compatibility with different solvents and materials (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Heterocyclic Compound Synthesis : Novel compounds, including those with piperazine and pyrimidine structures, have been synthesized for various applications, such as anti-inflammatory and analgesic agents. These compounds show promise due to their selective COX-2 inhibition and significant analgesic and anti-inflammatory activities, suggesting potential medical applications in pain management and inflammation control (Abu‐Hashem et al., 2020).
- Antimicrobial Agents : Research on pyridine derivatives, including those with piperazine substituents, has led to the discovery of compounds with notable antimicrobial properties. These findings highlight the potential for developing new antibiotics to combat resistant bacterial strains (Patel, Agravat, & Shaikh, 2011).
Pharmacological Investigations
- Dopamine Receptor Agonists : Studies have focused on the design of G protein-biased dopaminergics, indicating the role of similar compounds in modulating dopaminergic pathways. This research is particularly relevant for developing novel therapeutics for psychiatric disorders, such as schizophrenia and depression (Möller et al., 2017).
- Cancer Research : Compounds with fused pyridine ring systems have been synthesized and evaluated for their antitumor activity, revealing broad-spectrum efficacy against various tumor cell lines. Such research underscores the potential for using related compounds in cancer therapy (Rostom, Hassan, & El-Subbagh, 2009).
Chemical Stability and Solubility Improvement
- Solubility Enhancement : Efforts to improve the solubility of pharmaceutical compounds through cocrystals and salts formation have been successful, demonstrating the potential for similar strategies to enhance the bioavailability of related compounds (Xu et al., 2012).
Wirkmechanismus
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-18-7-5-17(6-8-18)20(27)25-15-13-24(14-16-25)19-9-10-22-21(23-19)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBEPBKRGWDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)



![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
